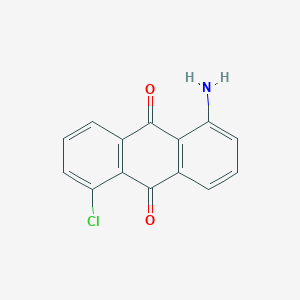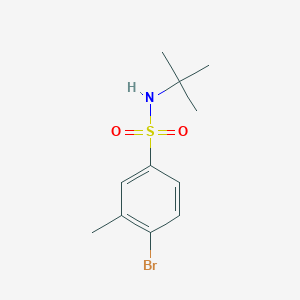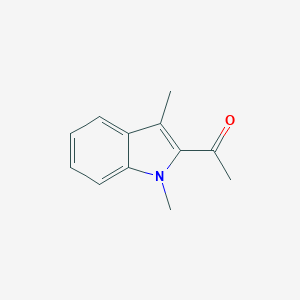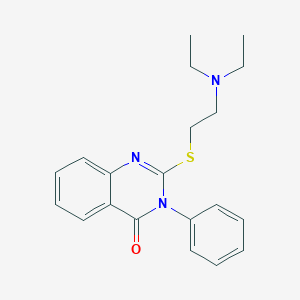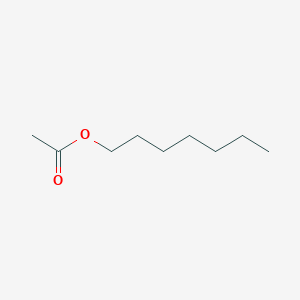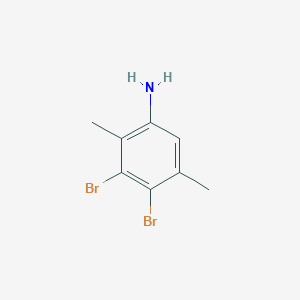
3,4-Dibromo-2,5-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromo-2,5-dimethylaniline (DBDMA) is an organic compound that belongs to the family of aniline derivatives. It has a molecular formula of C9H9Br2N and a molecular weight of 294.99 g/mol. DBDMA is widely used in scientific research due to its unique chemical properties and potential applications.
科学的研究の応用
3,4-Dibromo-2,5-dimethylaniline has been extensively studied for its potential applications in various fields of scientific research. It has been used as a precursor for the synthesis of other organic compounds such as azo dyes, pharmaceuticals, and agrochemicals. 3,4-Dibromo-2,5-dimethylaniline has also been used as a reagent in the synthesis of new materials such as metal-organic frameworks and supramolecular assemblies.
作用機序
3,4-Dibromo-2,5-dimethylaniline is an aromatic amine that can undergo oxidation to form reactive intermediates such as nitrenium ions and arylnitroso compounds. These intermediates can react with DNA and proteins, leading to DNA damage and protein modification. 3,4-Dibromo-2,5-dimethylaniline has been shown to induce genotoxicity and mutagenicity in bacterial and mammalian cells.
生化学的および生理学的効果
3,4-Dibromo-2,5-dimethylaniline has been shown to cause oxidative stress and inflammation in various cell types. It can induce the production of reactive oxygen species (ROS) and activate the nuclear factor-kappa B (NF-κB) pathway, leading to the upregulation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 3,4-Dibromo-2,5-dimethylaniline has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in neurotransmission.
実験室実験の利点と制限
3,4-Dibromo-2,5-dimethylaniline is a relatively stable compound that can be easily synthesized and purified. It has been extensively characterized for its chemical and physical properties, making it a useful reagent for various lab experiments. However, 3,4-Dibromo-2,5-dimethylaniline can be toxic and mutagenic, which requires caution when handling and using it in experiments. Its potential health hazards also limit its applications in certain fields of research.
将来の方向性
3,4-Dibromo-2,5-dimethylaniline has potential applications in various fields of scientific research, including materials science, pharmacology, and toxicology. Future research can focus on the synthesis of new derivatives of 3,4-Dibromo-2,5-dimethylaniline with improved properties and applications. The genotoxicity and mutagenicity of 3,4-Dibromo-2,5-dimethylaniline can be further investigated to understand its mechanism of action and potential health hazards. The use of 3,4-Dibromo-2,5-dimethylaniline in the synthesis of metal-organic frameworks and supramolecular assemblies can be explored for the development of new materials with unique properties and functions. Overall, 3,4-Dibromo-2,5-dimethylaniline is a promising compound that can contribute to the advancement of various fields of scientific research.
合成法
3,4-Dibromo-2,5-dimethylaniline can be synthesized by the reaction of 2,5-dimethylaniline with bromine in the presence of a catalyst such as iron or copper. The reaction takes place at room temperature and produces 3,4-Dibromo-2,5-dimethylaniline as a yellow solid with a melting point of 165-167°C.
特性
CAS番号 |
15540-83-7 |
|---|---|
製品名 |
3,4-Dibromo-2,5-dimethylaniline |
分子式 |
C8H9Br2N |
分子量 |
278.97 g/mol |
IUPAC名 |
3,4-dibromo-2,5-dimethylaniline |
InChI |
InChI=1S/C8H9Br2N/c1-4-3-6(11)5(2)8(10)7(4)9/h3H,11H2,1-2H3 |
InChIキー |
RZVUDHQFSMSEGL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1Br)Br)C)N |
正規SMILES |
CC1=CC(=C(C(=C1Br)Br)C)N |
同義語 |
3,4-Dibromo-2,5-dimethylaniline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



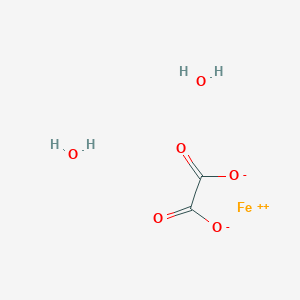
![(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine](/img/structure/B91105.png)
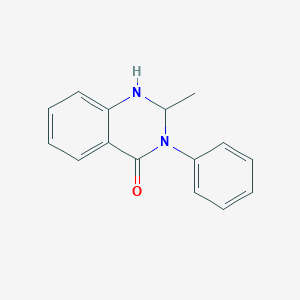
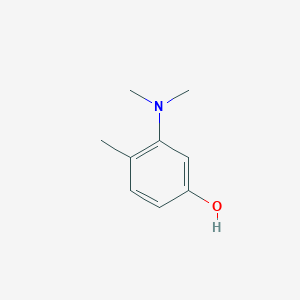
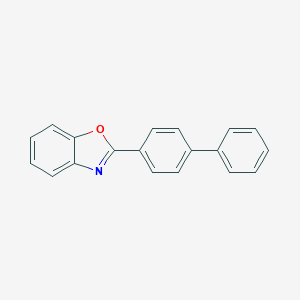
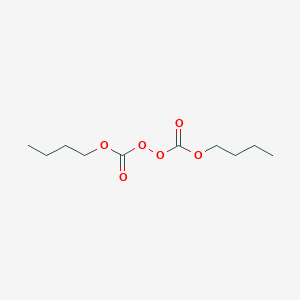
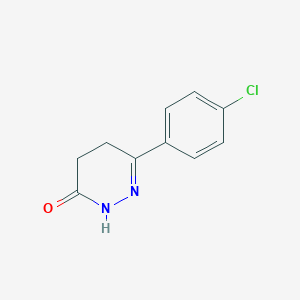
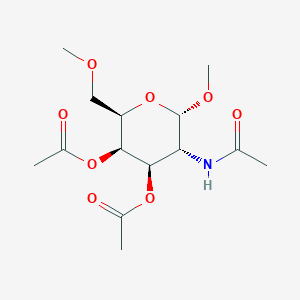
![Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]-](/img/structure/B91123.png)
